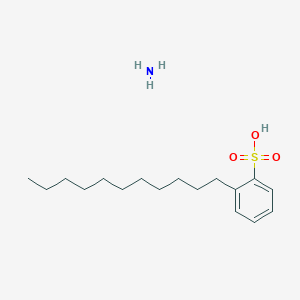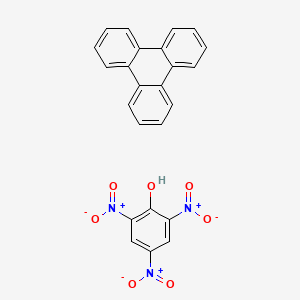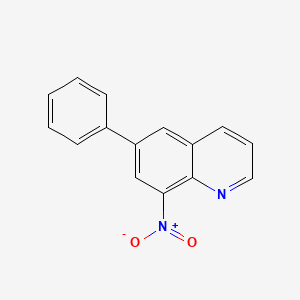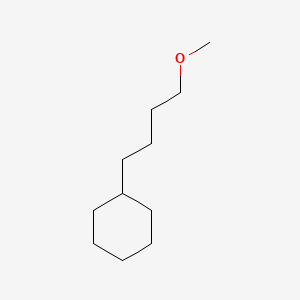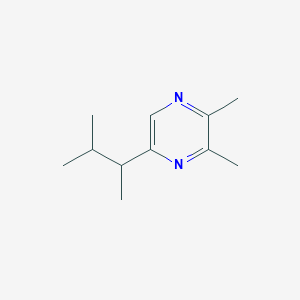
2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine is a heterocyclic aromatic organic compound with the molecular formula C11H18N2. This compound belongs to the pyrazine family, which is known for its presence in various natural and synthetic compounds, often contributing to the flavor and aroma profiles of foods and materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine can be achieved through various methods. One common approach involves the alkylation of pyrazine derivatives. For instance, the compound can be synthesized by an alkyl-zinc cross-coupling reaction .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using various reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma profile.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence processes such as cell signaling, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Another pyrazine derivative with a similar structure but different substitution pattern.
2,3-Dimethyl-5-isobutylpyrazine: A closely related compound with a different alkyl group attached to the pyrazine ring.
Uniqueness: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the flavor and fragrance industry, as well as in scientific research for its potential therapeutic effects.
Propiedades
Número CAS |
75492-03-4 |
|---|---|
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-(3-methylbutan-2-yl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-7(2)8(3)11-6-12-9(4)10(5)13-11/h6-8H,1-5H3 |
Clave InChI |
XHWQDKPTAKGXNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N=C1C)C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


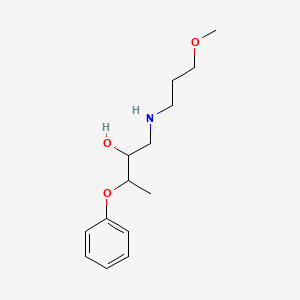
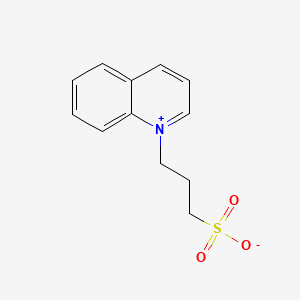

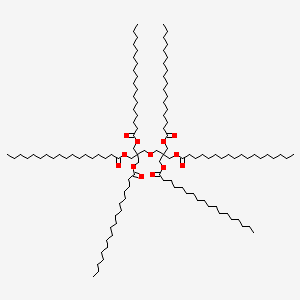
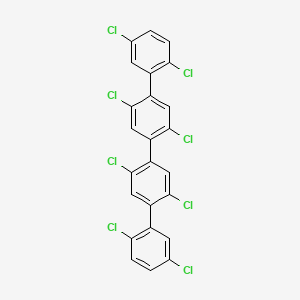

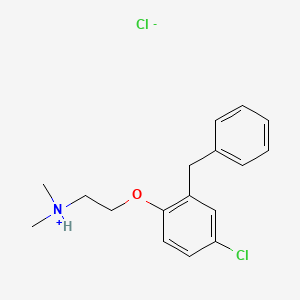
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
